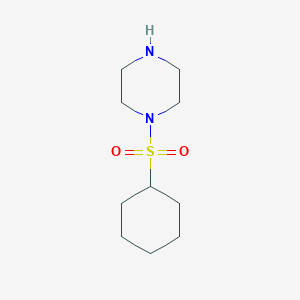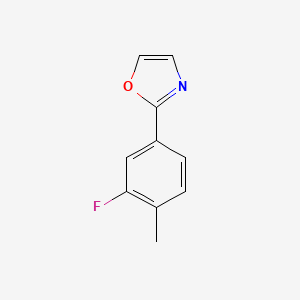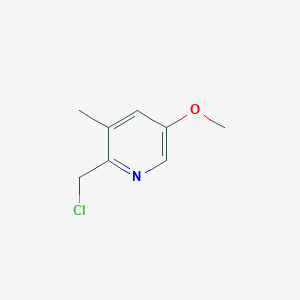
2-(Chloromethyl)-5-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine est un composé organique hétérocyclique avec un cycle pyridine substitué par un groupe chlorométhyle en position 2, un groupe méthoxy en position 5 et un groupe méthyle en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine implique généralement la chlorométhylation du 5-méthoxy-3-méthylpyridine. Une méthode courante comprend la réaction du 5-méthoxy-3-méthylpyridine avec le formaldéhyde et l'acide chlorhydrique, qui introduit le groupe chlorométhyle en position 2. La réaction est généralement effectuée en conditions acides et peut nécessiter un catalyseur pour améliorer le rendement et la sélectivité.
Méthodes de production industrielle
En milieu industriel, la production de 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine peut être mise à l'échelle en optimisant les conditions de réaction, telles que la température, la pression et la concentration des réactifs. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et la sécurité du processus, permettant un meilleur contrôle des paramètres de réaction et minimisant le risque de réactions secondaires.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chlorométhyle peut être remplacé par d'autres nucléophiles, tels que les amines, les thiols ou les alcoolates, pour former une variété de dérivés de pyridine substitués.
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le cycle pyridine peut être réduit pour former des dérivés de pipéridine dans des conditions appropriées.
Réactifs et conditions courantes
Substitution nucléophile : Les réactifs courants comprennent l'azoture de sodium, le thiocyanate de potassium et diverses amines. Les réactions sont généralement effectuées dans des solvants aprotiques polaires, tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile, à des températures élevées.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone) sont couramment utilisés.
Principaux produits formés
Substitution nucléophile : Dérivés de pyridine substitués avec divers groupes fonctionnels.
Oxydation : Aldéhydes ou acides carboxyliques.
Réduction : Dérivés de pipéridine.
Applications de la recherche scientifique
Le 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il sert de brique de construction pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques et les maladies inflammatoires.
Études biologiques : Le composé est utilisé dans le développement de sondes pour étudier l'activité enzymatique et la liaison aux récepteurs.
Chimie industrielle : Il est utilisé dans la synthèse de produits agrochimiques, de colorants et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou l'ADN, entraînant des modifications de leur fonction. Les groupes méthoxy et méthyle peuvent influencer la lipophilie du composé et sa capacité à traverser les membranes biologiques.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-methoxy-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in the development of probes for studying enzyme activity and receptor binding.
Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Chlorométhyl)-5-méthyl-1,3,4-oxadiazole
- 3-Chlorométhyl-5-(3-méthoxyphényl)-1,2,4-oxadiazole
- 3-Benzyl-5-chlorométhyl-1,2,4-oxadiazole
Unicité
Le 2-(chlorométhyl)-5-méthoxy-3-méthylpyridine est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois d'un groupe chlorométhyle et d'un groupe méthoxy permet des modifications chimiques diverses, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Propriétés
Numéro CAS |
1256807-19-8 |
|---|---|
Formule moléculaire |
C8H10ClNO |
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,4H2,1-2H3 |
Clé InChI |
QPKWBIIRWLEWHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)

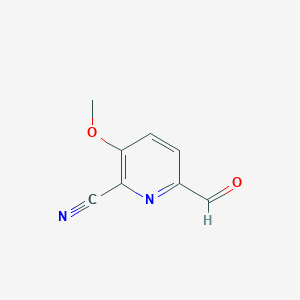


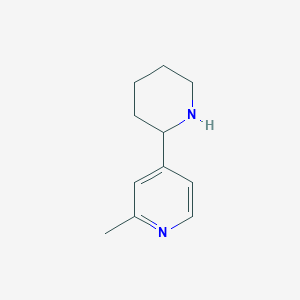

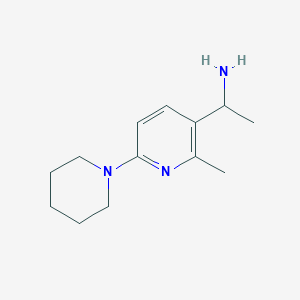

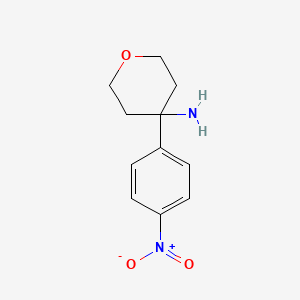
![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
